

# Spectroscopic and Synthetic Profile of N-(4-cyanophenyl)-4-methoxybenzamide: A Technical Guide

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## Compound of Interest

Compound Name: *N*-(4-cyanophenyl)-4-methoxybenzamide

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## Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic protocol for **N-(4-cyanophenyl)-4-methoxybenzamide**. Due to the limited availability of specific experimental data for the title compound in publicly accessible databases, this document presents representative spectroscopic data from structurally analogous compounds to offer valuable insights for researchers, scientists, and professionals in drug development. The guide includes a detailed experimental methodology for its synthesis, tabulated spectroscopic data for similar molecules, and a visual representation of the general experimental workflow.

## Introduction

**N-(4-cyanophenyl)-4-methoxybenzamide** is a molecule of interest in medicinal chemistry and materials science due to its amide and nitrile functionalities. The presence of the cyanophenyl group suggests potential applications in the development of enzyme inhibitors or as a precursor for more complex heterocyclic structures. The 4-methoxybenzoyl moiety is a common feature in various biologically active compounds. Accurate spectroscopic characterization is crucial for the unambiguous identification and quality control of this compound. This guide aims to provide a comprehensive resource for its synthesis and spectral analysis.

## Synthetic Protocol

A standard and effective method for the synthesis of **N-(4-cyanophenyl)-4-methoxybenzamide** involves the acylation of 4-aminobenzonitrile with 4-methoxybenzoyl chloride. This reaction, a classic example of Schotten-Baumann conditions, is widely used for the formation of amide bonds.

### Experimental Protocol: Synthesis of **N-(4-cyanophenyl)-4-methoxybenzamide**

- Reagents and Materials:
  - 4-aminobenzonitrile
  - 4-methoxybenzoyl chloride
  - Pyridine or Triethylamine (base)
  - Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
  - 1 M Hydrochloric acid (HCl)
  - Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
  - Brine (saturated NaCl solution)
  - Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
  - Round-bottom flask
  - Magnetic stirrer
  - Dropping funnel
  - Standard workup and purification apparatus (separatory funnel, rotary evaporator, recrystallization flasks)
- Procedure: a. In a clean, dry round-bottom flask, dissolve 4-aminobenzonitrile (1.0 eq) and a suitable base such as pyridine or triethylamine (1.2 eq) in a dry solvent like dichloromethane

(DCM) under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C using an ice bath. c. Dissolve 4-methoxybenzoyl chloride (1.1 eq) in a minimal amount of dry DCM and add it dropwise to the stirred solution of 4-aminobenzonitrile over a period of 15-20 minutes. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction by adding water. f. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO<sub>3</sub> solution, and brine. g. Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. h. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield **N-(4-cyanophenyl)-4-methoxybenzamide** as a solid.

## Spectroscopic Data Presentation

While specific experimental data for **N-(4-cyanophenyl)-4-methoxybenzamide** is not readily available, the following tables summarize representative spectroscopic data for structurally similar compounds. This information can be used to predict the expected spectral features of the title compound.

### NMR Spectroscopy

Table 1: Representative <sup>1</sup>H NMR Data of Analogous N-Aryl Benzamides

Compound Name	Solvent	Chemical Shift ( $\delta$ , ppm) and Multiplicity
N-(m-Tolyl)benzamide[1]	DMSO-d <sub>6</sub>	10.23 (s, 1H, NH), 7.99 (d, J = 7.2 Hz, 2H, Ar-H), 7.68 (s, 1H, Ar-H), 7.61 (t, J = 7.4 Hz, 2H, Ar-H), 7.55 (t, J = 7.4 Hz, 2H, Ar-H), 7.29–7.23 (m, 1H, Ar-H), 6.95 (d, J = 7.2 Hz, 1H, Ar-H), 2.34 (s, 3H, CH <sub>3</sub> )
4-methoxy-N-phenylbenzamide	CDCl <sub>3</sub>	7.85 (d, J = 8.8 Hz, 2H, Ar-H), 7.64 (d, J = 7.6 Hz, 2H, Ar-H), 7.37 (t, J = 8.8 Hz, 2H, Ar-H), 7.15 (t, J = 7.6 Hz, 1H, Ar-H), 6.98 (d, J = 8.4 Hz, 2H, Ar-H), 3.88 (s, 3H, OCH <sub>3</sub> )[2]

Table 2: Representative <sup>13</sup>C NMR Data of Analogous N-Aryl Benzamides

Compound Name	Solvent	Chemical Shift ( $\delta$ , ppm)
N-(m-Tolyl)benzamide[1]	DMSO-d <sub>6</sub>	166.0, 139.6, 138.2, 135.5, 132.0, 128.9, 128.8, 128.1, 124.8, 121.4, 118.0, 21.7
4-methoxy-N-phenylbenzamide	CDCl <sub>3</sub>	164.9, 161.9, 139.4, 129.6, 128.5, 127.0, 123.4, 120.3, 113.6, 55.4[2]

## Infrared (IR) Spectroscopy

The IR spectrum of an N-aryl amide is characterized by several key absorption bands.

Table 3: Typical IR Absorption Frequencies for N-Aryl Benzamides

Functional Group	Vibration Mode	Expected Wavenumber (cm <sup>-1</sup> )
N-H	Stretching	3350 - 3150 (often broad)
C-H (aromatic)	Stretching	3100 - 3000
C≡N (nitrile)	Stretching	2260 - 2200
C=O (amide I)	Stretching	1680 - 1630
N-H	Bending (amide II)	1570 - 1515
C=C (aromatic)	Stretching	1600 - 1450
C-N	Stretching	1300 - 1200
C-O (ether)	Asymmetric Stretching	1275 - 1200
C-O (ether)	Symmetric Stretching	1075 - 1020

## Mass Spectrometry

The mass spectrum of **N-(4-cyanophenyl)-4-methoxybenzamide** is expected to show a molecular ion peak [M]<sup>+</sup> corresponding to its molecular weight (252.27 g/mol). The fragmentation pattern of N-aryl amides is often characterized by the cleavage of the amide bond (N-CO), leading to the formation of aryl acylium cations.[3][4]

Table 4: Expected Mass Spectrometry Data for **N-(4-cyanophenyl)-4-methoxybenzamide**

Ion	m/z (expected)	Description
[M] <sup>+</sup>	252	Molecular Ion
[M+H] <sup>+</sup>	253	Protonated Molecular Ion (in ESI)
[C <sub>8</sub> H <sub>7</sub> O <sub>2</sub> ] <sup>+</sup>	135	4-methoxybenzoyl cation
[C <sub>7</sub> H <sub>4</sub> N] <sup>+</sup>	102	4-cyanophenyl radical cation

## Experimental and Logical Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of **N-(4-cyanophenyl)-4-methoxybenzamide**.



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Caption: General workflow for the synthesis and spectroscopic characterization of **N-(4-cyanophenyl)-4-methoxybenzamide**.

## Conclusion

This technical guide provides a foundational understanding of the synthesis and expected spectroscopic properties of **N-(4-cyanophenyl)-4-methoxybenzamide**. While direct experimental data is currently scarce, the provided information on analogous compounds serves as a valuable predictive tool for researchers. The detailed synthetic protocol and the generalized characterization workflow offer a practical framework for the preparation and analysis of this and similar N-aryl benzamide derivatives. It is recommended that any newly synthesized batch of the title compound be thoroughly characterized using the techniques outlined herein to establish a definitive spectroscopic profile.

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